5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole
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Overview
Description
5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with an imidazole ring, which is further substituted with a phenyl group and a nitroethenyl group.
Preparation Methods
The synthesis of 5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiazole with benzaldehyde to form an intermediate Schiff base, which is then cyclized with glyoxal to form the imidazo[2,1-b][1,3]thiazole core. The nitroethenyl group is introduced via a nitration reaction using nitric acid under controlled conditions .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reaction conditions and reagents used.
Common reagents for these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include amino derivatives, halogenated compounds, and various oxidized forms .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function. In cancer cells, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar compounds to 5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole include other imidazo[2,1-b][1,3]thiazole derivatives such as:
6-phenylimidazo[2,1-b][1,3]thiazole: Lacks the nitroethenyl group but shares the core structure.
5-nitroimidazo[2,1-b][1,3]thiazole: Contains a nitro group directly attached to the thiazole ring.
2-phenylimidazo[2,1-b][1,3]thiazole: Has the phenyl group attached to the imidazole ring instead of the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-16(18)7-6-11-12(10-4-2-1-3-5-10)14-13-15(11)8-9-19-13/h1-9H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCQIGCIQRNZOZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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